molecular formula C13H19BrClNO B1525142 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220035-19-7

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

Cat. No. B1525142
M. Wt: 320.65 g/mol
InChI Key: QNTZYIKNDIOMEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride” is C13H19BrClNO . Its average mass is 320.653 Da, and its monoisotopic mass is 319.033844 Da .

Scientific Research Applications

Drug Development

This compound is a valuable synthetic intermediate in the development of new pharmaceuticals. Its structure is conducive to binding with various biological targets, making it a potential candidate for creating novel therapeutic agents. The piperidine moiety is a common feature in many drugs, and its incorporation can lead to compounds with significant pharmacological activity .

Biochemical Studies

Researchers utilize 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride in biochemical assays to study protein interactions and enzyme kinetics. Its ability to act as a ligand for certain receptors or enzymes can help in understanding biological pathways and identifying potential drug targets.

Material Science

In material science, this compound’s unique properties can be harnessed to create new polymers with specific characteristics. Its bromine and ethyl groups may facilitate the formation of polymers with enhanced stability and desirable physical properties.

Analytical Chemistry

As an analytical reagent, 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride can be used in chromatography and spectrometry for the detection and quantification of complex biological samples. Its distinct chemical signature allows for precise measurements in various analytical techniques .

Neurological Research

The piperidine ring is a structural component of many neurological agents. This compound can be used to synthesize derivatives that may act on the central nervous system, offering insights into the treatment of neurological disorders .

Anticancer Research

Piperidine derivatives have shown promise in anticancer research3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride could be used to synthesize compounds that target specific pathways involved in cancer cell proliferation and survival .

Agricultural Chemistry

In agriculture, this compound can be explored for the development of new pesticides or herbicides. Its structural flexibility allows for the creation of substances that can interact with specific biological targets in pests or weeds.

Synthetic Methodology

This compound serves as a building block in synthetic organic chemistry, enabling the construction of complex molecules through various chemical reactions such as cyclization, alkylation, and coupling processes .

properties

IUPAC Name

3-(4-bromo-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-10-8-11(14)5-6-13(10)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZYIKNDIOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

CAS RN

1220035-19-7
Record name Piperidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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